2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloroacetamide group attached to an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylindole and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: 2-methylindole is reacted with chloroacetyl chloride in an appropriate solvent like dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include N-substituted derivatives where the chloro group is replaced by the nucleophile.
Oxidation Reactions: Products include oxidized indole derivatives.
Reduction Reactions: Products include reduced forms of the original compound with modified functional groups.
Scientific Research Applications
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors in the body, leading to biological effects. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide: Similar structure but lacks the methyl group on the indole ring.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide: Similar structure but lacks the chloro group.
2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but has a benzamide group instead of an acetamide group.
Uniqueness
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both the chloroacetamide group and the methyl-substituted indole moiety. This combination of functional groups can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H15ClN2O |
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Molecular Weight |
250.72 g/mol |
IUPAC Name |
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15ClN2O/c1-9-10(6-7-15-13(17)8-14)11-4-2-3-5-12(11)16-9/h2-5,16H,6-8H2,1H3,(H,15,17) |
InChI Key |
MRRYWXSWZJNQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)CCl |
Origin of Product |
United States |
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